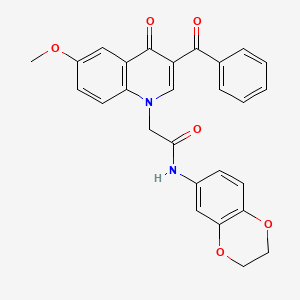

![molecular formula C22H27N5O2 B2436168 5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide CAS No. 885703-64-0](/img/structure/B2436168.png)

5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide

概要

説明

This compound, also known as c-Fms-IN-1, is a FMS kinase inhibitor . It has a molecular weight of 393.49 . The IUPAC name is 5-cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide .

Molecular Structure Analysis

The linear formula of this compound is C22H27N5O2 . The InChI code is 1S/C22H27N5O2/c1-25-11-13-26(14-12-25)17-5-7-19(20(15-17)27-9-3-2-4-10-27)24-22(28)21-8-6-18(16-23)29-21/h5-8,15H,2-4,9-14H2,1H3,(H,24,28) .Physical And Chemical Properties Analysis

The compound has a calculated partition coefficient (clogD7.4) of 1.6, which promotes blood-brain barrier permeability . Its boiling point is predicted to be 537.6±50.0 °C .科学的研究の応用

- Hierarchy : c-kit primarily governs the production and maintenance of colony-forming unit macrophages (CFU-M), while c-fms has a minimal role in their proliferation .

- Applications :

Intramarrow Hematopoiesis

Neuroinflammation Imaging

ALS Research

作用機序

Target of Action

The primary target of 5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide, also known as c-Fms-IN-1, is the c-Fms kinase . The c-Fms kinase is a type III receptor tyrosine kinase, encoded by the proto-oncogene fms . It is specifically expressed in osteoclasts and myelomonocytic-lineage cells, such as monocytes and macrophages .

Mode of Action

c-Fms-IN-1 interacts with its target, the c-Fms kinase, by inhibiting its activity . This inhibition occurs at the molecular level, where c-Fms-IN-1 binds to the kinase, preventing it from phosphorylating other proteins and thus disrupting the signaling pathways that it regulates .

Biochemical Pathways

The inhibition of c-Fms kinase by c-Fms-IN-1 affects several biochemical pathways. The c-Fms kinase and its ligand CSF-1 play important roles in the proliferation, growth, and differentiation of tumor-associated macrophages . By inhibiting c-Fms, c-Fms-IN-1 disrupts these processes, potentially leading to a decrease in the growth and survival of these cells .

Result of Action

The result of c-Fms-IN-1’s action is the disruption of the normal functioning of cells that express the c-Fms kinase. This includes a variety of malignant and inflammatory diseases where c-Fms is abnormally expressed . By inhibiting the activity of c-Fms, c-Fms-IN-1 can potentially slow the growth of these diseases.

特性

IUPAC Name |

5-cyano-N-[4-(4-methylpiperazin-1-yl)-2-piperidin-1-ylphenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2/c1-25-11-13-26(14-12-25)17-5-7-19(20(15-17)27-9-3-2-4-10-27)24-22(28)21-8-6-18(16-23)29-21/h5-8,15H,2-4,9-14H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPPIQKPNBIUKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(O3)C#N)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone](/img/structure/B2436086.png)

![8-(2-ethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436087.png)

![(Z)-methyl 2-(6-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2436088.png)

![N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B2436090.png)

![1-(4-Fluorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea](/img/structure/B2436092.png)

![1-[2-[(2-Methylbenzimidazol-1-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2436094.png)

![7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2436098.png)

![3-[(2-Hydroxyethane)sulfonyl]acetic acid](/img/structure/B2436101.png)

![N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2436105.png)